Direct Precursor Role in a Validated Anticancer Drug Candidate (Microsporin B)
This compound is a direct precursor to an unusual amino acid residue required for the total synthesis of microsporin B, a cyclic tetrapeptide HDAC inhibitor with demonstrated cytotoxicity against HCT-116 human colon adenocarcinoma cells [1]. In contrast, generic Boc-amino acids such as Boc-L-alanine or Boc-L-valine are not validated as key intermediates for any specific anticancer agent in this class. The use of this specific (S)-enantiomer of the C10 chain is essential for the planned total synthesis, as the enantiomer or analogs with different chain lengths would not produce the desired bioactive stereoisomer [1].
| Evidence Dimension | Validated application as a key intermediate in anticancer drug synthesis |
|---|---|
| Target Compound Data | Required for the synthesis of microsporin B, an HDAC inhibitor with reported cytotoxicity [1]. |
| Comparator Or Baseline | Generic Boc-amino acids (e.g., Boc-L-alanine, Boc-L-valine) . |
| Quantified Difference | Not applicable (qualitative). |
| Conditions | SPPS and solution-phase peptide synthesis for drug development [1]. |
Why This Matters
Selecting this compound over generic Boc-amino acids is mandatory for projects targeting the microsporin B class of anticancer agents, directly impacting the success of the synthetic route and biological activity.
- [1] Gu W, Silverman RB. Synthesis of (S)-2-Boc-Amino-8-(R)-(tert-butyldimethylsilanyloxy) decanoic acid, a Precursor to the Unusual Amino Acid Residue of the Anticancer Agent Microsporin B. Tetrahedron Lett. 2011;52(42):5438–5440. View Source
